molecular formula C20H14N4O3S2 B11126908 2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile

2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11126908
M. Wt: 422.5 g/mol
InChI Key: TWTGRZBVEDNGPS-PQOWSYMHSA-N
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Description

2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolidinone ring, an oxazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

    Formation of the oxazole ring: This step involves the cyclization of an α-haloketone with an amide in the presence of a base.

    Final assembly: The final compound is obtained by coupling the intermediate products through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted thiazolidinones

Scientific Research Applications

2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an anti-cancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel organic materials with specific electronic properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.

    2-amino-5-methoxy-pyrimidin-4-ol: Another compound with a heterocyclic structure.

Uniqueness

2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C20H14N4O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

(2E)-2-[[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-5-(4-methylphenyl)imino-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H14N4O3S2/c1-12-4-6-13(7-5-12)22-18-15(10-21)23-17(27-18)9-16-19(25)24(20(28)29-16)11-14-3-2-8-26-14/h2-9,25H,11H2,1H3/b17-9+,22-18?

InChI Key

TWTGRZBVEDNGPS-PQOWSYMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2C(=N/C(=C\C3=C(N(C(=S)S3)CC4=CC=CO4)O)/O2)C#N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=NC(=CC3=C(N(C(=S)S3)CC4=CC=CO4)O)O2)C#N

Origin of Product

United States

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